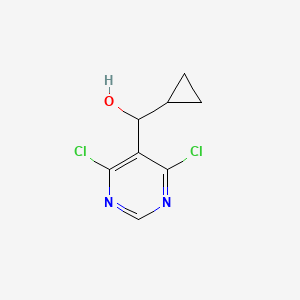
Cyclopropyl(4,6-dichloropyrimidin-5-yl)methanol
Cat. No. B8335586
M. Wt: 219.06 g/mol
InChI Key: IJGVPIQKQDHSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093383B2
Procedure details


Add slowly n-BuLi (2.37 g, 36.0 mmol) to a cooled solution of diisopropylamine (3.72 g, 36.0 mmol) in 50.0 mL THF at −78° C. under nitrogen atmosphere. Stir the reaction mixture for 30 min at the same temperature, then add 4,6-dichloropyrimidine (5.0 g, 33.0 mmol) dissolved in 15 mL of THF. Stir the resultant reaction mixture for an additional 30 min at −78° C., then add cyclopropane carbaldehyde (2.58 g, 36.8 mmol). Allow the reaction mixture to warm up to room temperature. Add 50.0 mL of water and extract the organic with ethyl acetate (3×50 mL), wash with saturated aqueous sodium chloride, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure under vacuum to give Cyclopropyl-(4,6-dichloro-pyrimidin-5-yl)-methanol (4.0 g, 54% yield). MS (APCI): m/z=220 [M+H]







Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[N:17]=[CH:16][N:15]=1.[CH:21]1([CH:24]=[O:25])[CH2:23][CH2:22]1>C1COCC1.O>[CH:21]1([CH:24]([C:19]2[C:14]([Cl:13])=[N:15][CH:16]=[N:17][C:18]=2[Cl:20])[OH:25])[CH2:23][CH2:22]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.37 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
3.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the reaction mixture for 30 min at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the resultant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture for an additional 30 min at −78° C.
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract the organic with ethyl acetate (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate under reduced pressure under vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(O)C=1C(=NC=NC1Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
